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molecular formula C15H15NO3 B8763729 Methyl 4-[(6-methylpyridin-2-yl)methoxy]benzoate

Methyl 4-[(6-methylpyridin-2-yl)methoxy]benzoate

Cat. No. B8763729
M. Wt: 257.28 g/mol
InChI Key: SLRXCPOZMBPSKM-UHFFFAOYSA-N
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Patent
US07696234B2

Procedure details

The title compound is prepared in a manner substantially analogous to Procedure E except KI (1.3 eq.) is also added from 4-hydroxy-benzoic acid methyl ester and 2-(chloromethyl)-6-methyl-pyridine hydrochloride [CAS 3099-29-4]. MS (ES+) 258.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.Cl.Cl[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([CH3:21])[N:16]=1>>[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([CH3:21])[N:16]=2)=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC=C(C=C1)O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClCC1=NC(=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)OCC1=NC(=CC=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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